1-Decanol, 9,10-dibromo-
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Overview
Description
1-Decanol, 9,10-dibromo- is a brominated derivative of 1-decanol, a straight-chain fatty alcohol. This compound is characterized by the presence of two bromine atoms attached to the 9th and 10th carbon atoms of the decanol chain. The molecular formula of 1-Decanol, 9,10-dibromo- is C10H20Br2O. It is a colorless to light yellow viscous liquid that is insoluble in water and has an aromatic odor .
Preparation Methods
1-Decanol, 9,10-dibromo- can be synthesized through the bromination of 1-decanol. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 9th and 10th positions .
Chemical Reactions Analysis
1-Decanol, 9,10-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) to form diols or with amines to form amines.
Reduction Reactions: The compound can be reduced to 1-decanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 1-Decanol, 9,10-dibromo- can lead to the formation of corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like NaOH, NH3 under reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Major products formed from these reactions include diols, amines, aldehydes, and carboxylic acids.
Scientific Research Applications
1-Decanol, 9,10-dibromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound’s ability to permeate biological membranes makes it useful in studies related to membrane transport and permeability.
Industry: It is used in the manufacture of plasticizers, lubricants, surfactants, and solvents.
Mechanism of Action
The mechanism by which 1-Decanol, 9,10-dibromo- exerts its effects is primarily through its interaction with biological membranes. The bromine atoms increase the compound’s lipophilicity, enhancing its ability to integrate into lipid bilayers and disrupt membrane integrity. This disruption can affect membrane-associated proteins and enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
1-Decanol, 9,10-dibromo- can be compared with other brominated alcohols such as 10-Bromo-1-decanol and 1-Dodecanol.
10-Bromo-1-decanol: Similar to 1-Decanol, 9,10-dibromo-, but with only one bromine atom at the terminal position.
1-Dodecanol: A longer chain alcohol with twelve carbon atoms.
The uniqueness of 1-Decanol, 9,10-dibromo- lies in its dual bromination, which imparts distinct chemical properties and reactivity compared to its mono-brominated or non-brominated counterparts.
Properties
CAS No. |
114838-32-3 |
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Molecular Formula |
C10H20Br2O |
Molecular Weight |
316.07 g/mol |
IUPAC Name |
9,10-dibromodecan-1-ol |
InChI |
InChI=1S/C10H20Br2O/c11-9-10(12)7-5-3-1-2-4-6-8-13/h10,13H,1-9H2 |
InChI Key |
BJSFINRBAUPBKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCO)CCCC(CBr)Br |
Origin of Product |
United States |
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